molecular formula C8H5ClF3NO B1348960 2-chloro-N-(2,3,4-trifluorophenyl)acetamide CAS No. 243644-03-3

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B1348960
M. Wt: 223.58 g/mol
InChI Key: AZIDVVHPGTUFEB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3,4-trifluorophenyl)acetamide is a chemical compound with the molecular formula C8H5ClF3NO123. It has a molecular weight of 223.58 g/mol23.



Synthesis Analysis

The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide is not explicitly mentioned in the available resources. However, it is available for purchase from various chemical vendors45.



Molecular Structure Analysis

The InChI code for 2-chloro-N-(2,3,4-trifluorophenyl)acetamide is 1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14)42. The Canonical SMILES is C1=C(C=C(C(=C1F)F)F)NC(=O)CCl2.



Chemical Reactions Analysis

Specific chemical reactions involving 2-chloro-N-(2,3,4-trifluorophenyl)acetamide are not detailed in the available resources.



Physical And Chemical Properties Analysis

2-chloro-N-(2,3,4-trifluorophenyl)acetamide has a molecular weight of 223.58 g/mol42. It has a topological polar surface area of 29.1 Ų2. The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts2.


Scientific Research Applications

Synthetic Organic Chemistry Advancements

The studies in synthetic organic chemistry, particularly those involving the N-Ar axis (where Ar stands for an aryl group), highlight the development of N-acylation reagents with enhanced chemoselectivity. Researchers have systematically explored the structure-reactivity relationship, leading to the creation of various N-acyl compounds, including N-acetyl-N-(2-trifluoromethylphenyl) acetamide and others with different substituents, showcasing significantly better chemoselectivity compared to existing N-acylation reagents. These developments have broad implications for synthetic methodologies, offering more precise tools for chemical synthesis (Kondo & Murakami, 2001).

Development of Chiral Ligands

A significant portion of research has been dedicated to the development of chiral ligands possessing a N-Ar prochiral axis. This innovative approach uses the concept of "prochiral" N-Ar axis to design chiral ligands for asymmetric transition metal catalysts, potentially leading to high selectivity in catalyzed reactions. By designing ligands that form stable "chiral" N-Ar axes upon complexation with metals, researchers have achieved high selectivity (up to 99% ee) in palladium-catalyzed asymmetric allylic substitutions. This work underlines the importance of the N-Ar axis in developing new catalysts for asymmetric synthesis, providing a novel pathway for the creation of optically active compounds (Kondo & Murakami, 2001).

Safety And Hazards

The safety information for 2-chloro-N-(2,3,4-trifluorophenyl)acetamide indicates that it has some hazards. The GHS pictograms suggest that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation45.


Future Directions

The future directions for 2-chloro-N-(2,3,4-trifluorophenyl)acetamide are not explicitly mentioned in the available resources. However, given its potential antifungal activity6 and cytotoxic efficacy7, further research could explore these properties in more detail.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDVVHPGTUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352837
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

CAS RN

243644-03-3
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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